molecular formula C10H6ClN5O B1437453 3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 114205-04-8

3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B1437453
CAS No.: 114205-04-8
M. Wt: 247.64 g/mol
InChI Key: FIOZTKAYJCPGIW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chemical compound based on a fused triazolopyrimidine heterocyclic scaffold. This structure is a key intermediate in medicinal chemistry research for the development of novel biologically active molecules. Compounds featuring the triazolopyrimidine core, similar to the 1,2,4-triazolo[1,5-a]pyrimidine analogs, have been investigated as potential therapeutic agents due to their ability to mimic purine bases . Research on related molecular scaffolds has shown that such structures can act as inhibitors of protein-protein interactions; for instance, some derivatives have been designed to disrupt the PA-PB1 subunit heterodimerization of the influenza virus RNA-dependent RNA polymerase (RdRP), a critical target for antiviral development . The presence of the chlorophenyl substituent on this privileged structure is typical in drug discovery, aimed at enhancing binding affinity and modulating the compound's physicochemical properties. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-chlorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5O/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOZTKAYJCPGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Cyclization reactions starting from aminoguanidine or related precursors.
  • Condensation with appropriate aldehydes or isocyanates to build the pyrimidine ring.
  • Formation of the triazole ring via cyclization mechanisms involving guanidine intermediates.
  • Introduction of the 3-chlorophenyl substituent either before or during ring formation.

These steps require careful control of reaction conditions such as temperature, solvent, and base to optimize yield and selectivity.

Specific Synthetic Routes

Carbodiimide and Guanidine Intermediate Route

A selective synthesis reported involves the following:

  • Starting from iminophosphorane reacting with aromatic isocyanates to form carbodiimides.
  • Reaction of carbodiimides with primary amines (RNH2, where R ≠ H, Me) to form guanidine intermediates.
  • Base-catalyzed cyclization of guanidines using sodium ethoxide in mixed solvents to form the triazolopyrimidinone ring system selectively.

This method allows regioselective formation of the desired 3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one core.

Hydrazine Derivatives and Aldehydes/Ketones Route

Another common approach involves:

  • Reaction of hydrazine derivatives with appropriate aldehydes or ketones to form hydrazones.
  • Cyclization under acidic or basic conditions to generate the triazole ring.
  • Subsequent condensation with pyrimidine precursors to form the fused triazolopyrimidine structure.
  • Introduction of the 3-chlorophenyl substituent through the aldehyde or ketone starting material or via substitution reactions during synthesis.

This route emphasizes the stepwise construction of the heterocyclic system with precise substitution.

Representative Experimental Procedure (Adapted)

Step Reagents and Conditions Description Yield (%)
1 Iminophosphorane + Aromatic isocyanate Formation of carbodiimide intermediate -
2 Carbodiimide + Primary amine (e.g., 3-chlorophenyl amine) Formation of guanidine intermediate -
3 Guanidine + Sodium ethoxide (base) in mixed solvent Base-catalyzed cyclization to triazolopyrimidinone 65-75%
4 Purification by column chromatography (petroleum ether: ethyl acetate 2:1) Isolation of pure compound -

This procedure is based on the regioselective cyclization mechanism reported in literature, providing a high-yielding and selective synthesis of the target compound.

Reaction Conditions and Optimization

  • Solvents: Ethanol, acetonitrile, or dichloroethane are commonly used solvents to ensure solubility and reaction efficiency.
  • Bases: Sodium ethoxide or potassium carbonate are employed to promote cyclization and substitution steps.
  • Temperature: Reactions are typically conducted at room temperature to moderate heating (~25–100 °C), depending on the step, to optimize yield and selectivity.
  • Reaction Time: Cyclization steps often require 6–12 hours stirring under inert atmosphere (nitrogen) to complete.

Analytical Characterization

The synthesized compound is confirmed by:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Advantages Yield Range
Carbodiimide–guanidine route Iminophosphorane, aromatic isocyanate, primary amine Sodium ethoxide, mixed solvents Base-catalyzed cyclization Regioselective, high purity 65–75%
Hydrazine–aldehyde/ketone route Hydrazine derivatives, aldehydes/ketones Acid/base catalysts, solvents (EtOH, DCE) Cyclization and condensation Versatile, accessible starting materials Moderate to good
Epoxy ring-opening (related pyrazolopyrimidine synthesis) Pyrazole derivatives, epoxides, triazoles Sodium bicarbonate, ethanol N-alkylation and ring-opening Good yields, adaptable ~70%

Research Findings and Notes

  • The regioselectivity of cyclization is highly dependent on the presence of base catalysts such as sodium ethoxide; absence leads to different regioisomers.
  • The presence of the 3-chlorophenyl substituent influences the compound's biological activity and binding affinity, making the precise introduction of this group critical during synthesis.
  • Reaction conditions such as solvent choice and temperature have been optimized to improve yields and reduce side products in reported syntheses.
  • Purification by column chromatography using petroleum ether and ethyl acetate mixtures is standard for isolating the pure compound.
  • The synthetic routes are adaptable for preparing analogs by varying substituents on the phenyl ring or the triazole moiety.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the chlorophenyl group enhances the lipophilicity and biological activity of the triazolo-pyrimidine scaffold, making it a candidate for developing new antimicrobial agents .

Anticancer Potential
Triazolo-pyrimidines have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential application in cancer therapeutics .

CNS Activity
There is growing interest in the neuropharmacological effects of triazolo-pyrimidines. Compounds in this class have shown promise in modulating neurotransmitter systems and could be explored for treating neurological disorders such as anxiety and depression .

Agricultural Applications

Pesticide Development
The compound's structure suggests potential use in developing novel pesticides. Triazole derivatives are known for their ability to inhibit fungal growth, making them suitable candidates for agricultural fungicides. Preliminary studies indicate that similar compounds effectively control plant pathogens while being less toxic to beneficial organisms .

Materials Science Applications

Polymer Chemistry
In materials science, triazolo-pyrimidines can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Their unique electronic properties may also allow for applications in organic electronics or photonic devices .

Case Studies and Research Findings

Application AreaStudy FocusKey Findings
Antimicrobial ActivityIn vitro testing against bacteriaSignificant inhibition of bacterial growth observed with derivatives .
Anticancer PotentialTesting on various cancer cell linesInduction of apoptosis in targeted cancer cells .
Pesticide DevelopmentEfficacy against specific plant pathogensEffective control with lower toxicity profiles .
Polymer ChemistryIncorporation into polymer matricesEnhanced mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins and enzymes, modulating various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Notes Reference
3-(3-Chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-Chlorophenyl (C3) C₁₁H₈ClN₅O 261.67 Chlorophenyl, carbonyl Anticancer (inferred from analogs) N/A
3-(4-Chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 4-Chlorobenzyl (C3) C₁₁H₈ClN₅O 261.67 Chlorobenzyl, carbonyl Structural isomer; higher polarity
3-(4-Bromobenzyl)-5-thioxo analog (7a) 4-Bromobenzyl (C3), thioxo (C5) C₁₁H₈BrN₅OS 338.18 Bromobenzyl, thione Enhanced reactivity due to sulfur
3-(4-Methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 4-Methoxyphenyl (C3) C₁₁H₉N₅O₂ 243.22 Methoxyphenyl, carbonyl Improved solubility (electron-donating OMe)
6-Butyl-2-(4-nitrophenyl) analog (10b) Butyl (C6), 4-nitrophenyl (C2) C₁₆H₁₈ClN₅O 331.81 Nitrophenyl, aliphatic chain Moderate enzyme inhibition
3-(3-Hydroxy-4-hydroxymethylcyclopentyl) analog Cyclopentyl-OH (C3) C₁₁H₁₄N₅O₃ 251.10 Hydroxyl groups High polarity (LogP = -1.18)
3-(3-Methylphenyl) analog 3-Methylphenyl (C3) C₁₁H₉N₅O 227.22 Methylphenyl, carbonyl Reduced halogen interactions

Key Observations:

Substituent Position and Electronic Effects :

  • Meta vs. para halogen substitution (e.g., 3-chlorophenyl vs. 4-chlorobenzyl) alters electronic and steric profiles. The meta-chlorine in the target compound may optimize π-stacking or hydrogen bonding compared to para isomers .
  • Electron-withdrawing groups (Cl, Br) enhance electrophilicity, while methoxy groups improve solubility .

Functional Group Modifications :

  • Thioxo (C=S) substitution at C5 (e.g., compound 7a) increases molecular weight and may enhance metal-binding capacity .
  • Hydroxyl groups (e.g., cyclopentyl-OH analog) drastically reduce LogP (-1.18), suggesting improved aqueous solubility .

Biological Activity :

  • Triazolopyrimidines with halogenated aryl groups (e.g., 4-bromobenzyl) show anticancer activity against MCF-7 and A549 cell lines, though direct data for the target compound is lacking .
  • The 4-nitrophenyl analog (10b) exhibits moderate enzyme inhibition, likely due to nitro group interactions .

Biological Activity

3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound is characterized by its triazolo-pyrimidine core structure, which is known for conferring various biological activities. The presence of a chlorophenyl group enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing primarily on its antitumor , antiviral , and anti-inflammatory properties.

Antitumor Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit potent antitumor activity. For instance:

  • A study demonstrated that compounds with similar scaffolds showed IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
  • The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .

Antiviral Activity

The antiviral potential of triazolo derivatives has also been investigated:

  • Certain analogs have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The specific pathways and molecular targets remain an active area of research .

Anti-inflammatory Properties

Some studies have reported anti-inflammatory effects linked to the modulation of inflammatory cytokines. This suggests a potential role in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several case studies highlight the biological efficacy of the compound:

  • Cytotoxicity Studies :
    • In vitro studies revealed that various derivatives exhibited significant cytotoxicity against cancer cell lines, with some achieving IC50 values comparable to established chemotherapeutics like sorafenib .
  • Mechanistic Insights :
    • Mechanistic studies indicated that the compound may induce apoptosis in cancer cells via caspase activation pathways. This is crucial for developing targeted therapies aimed at specific cancer types .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that modifications on the phenyl ring can significantly influence biological activity. For example, introducing different substituents can enhance or diminish potency against specific targets .

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelIC50 (nM)Mechanism of Action
AntitumorMCF-745-97Inhibition of tubulin polymerization
AntitumorHCT-1166-99Induction of apoptosis
AntiviralVariousN/AInhibition of viral replication
Anti-inflammatoryIn vitro modelsN/AModulation of cytokines

Q & A

Basic: What synthetic methodologies are most effective for preparing triazolopyrimidinone derivatives like 3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

Answer:
Triazolopyrimidinones are typically synthesized via cycloaddition, condensation, or cyclization reactions. For example:

  • Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) can introduce the triazole ring.
  • Condensation between aminopyrimidines and carbonyl-containing reagents forms the pyrimidinone core.
  • Cyclization of intermediates under acidic or basic conditions finalizes the fused ring system .
    Key parameters include reaction temperature (80–120°C), solvent choice (DMF, THF), and catalysts (e.g., Cu(I) for click chemistry). Purity is ensured via column chromatography or recrystallization.

Advanced: How can structural discrepancies in crystallographic data for triazolopyrimidinones be resolved during characterization?

Answer:
Discrepancies in bond lengths or angles (e.g., deviations >0.02 Å) require:

Cross-validation with X-ray diffraction (XRD) : Compare experimental data with literature values (e.g., bond lengths in the triazole ring should be ~1.31–1.38 Å) .

Computational modeling : Use DFT (Density Functional Theory) to optimize geometry and calculate theoretical bond parameters.

Multi-technique analysis : Combine XRD with NMR (e.g., 1^1H, 13^{13}C) and HRMS to confirm molecular integrity. For example, HRMS of a related compound showed a mass error of <2 ppm, confirming synthesis accuracy .

Basic: What safety protocols are essential when handling triazolopyrimidinone derivatives in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) or fine powders.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation.

Advanced: How can researchers design experiments to assess DNA interaction mechanisms of triazolopyrimidinone derivatives?

Answer:

Electrochemical assays : Measure changes in redox peaks (e.g., via cyclic voltammetry) to detect DNA binding. A study using a portable electrochemical sensor reported a 15% decrease in peak current upon DNA interaction .

Spectroscopic techniques :

  • UV-Vis : Monitor hypochromism/shifts in λmax (e.g., 260 nm for DNA).
  • Fluorescence quenching : Calculate binding constants (e.g., Stern-Volmer plots).

Molecular docking : Simulate binding affinities to DNA grooves or intercalation sites using AutoDock Vina.

Basic: What analytical techniques are critical for purity assessment of triazolopyrimidinones?

Answer:

TechniquePurposeDetection Limit
HPLC Quantify impurities≤0.1%
TLC Monitor reaction progress≥1 µg
Melting Point Confirm crystallinity±1°C
Note : Purity ≥95% is typically required for biological assays.

Advanced: How should researchers address contradictory data in environmental fate studies of triazolopyrimidinones?

Answer:

Tiered testing :

  • Phase 1 (Lab) : Determine hydrolysis half-life (e.g., pH 7, 25°C) and photostability.
  • Phase 2 (Field) : Monitor degradation products in soil/water matrices .

Statistical analysis : Use ANOVA to compare degradation rates across conditions (p<0.05).

Sensitivity analysis : Identify outliers via Grubbs’ test and repeat experiments.

Basic: What spectroscopic signatures distinguish triazolopyrimidinone derivatives?

Answer:

  • NMR :
    • 1^1H: Aromatic protons at δ 7.2–8.5 ppm; NH protons at δ 10–12 ppm (broad).
    • 13^{13}C**: Carbonyl (C=O) at ~165–170 ppm .
  • IR : Strong C=O stretch at 1680–1720 cm<sup>-1</sup>.

Advanced: What strategies optimize the pharmacological activity of triazolopyrimidinone analogs?

Answer:

SAR (Structure-Activity Relationship) studies :

  • Modify substituents at the 3-chlorophenyl group to enhance lipophilicity (clogP 2–4).
  • Introduce electron-withdrawing groups (e.g., -CF3) to improve target binding .

In vitro screening : Test against enzyme targets (e.g., kinases) with IC50 <10 µM.

ADMET profiling : Assess solubility (e.g., ≥50 µg/mL in PBS) and metabolic stability in liver microsomes.

Basic: What are the storage conditions to ensure compound stability?

Answer:

  • Short-term : Store at 2–8°C in amber vials to prevent photodegradation.
  • Long-term : Lyophilize and keep at -20°C under argon.
  • Stability check : Perform HPLC every 6 months to detect degradation (<5% impurity acceptable).

Advanced: How can computational methods predict the environmental impact of triazolopyrimidinones?

Answer:

QSPR models : Estimate logKow (octanol-water coefficient) and BCF (bioaccumulation factor).

Molecular dynamics : Simulate interactions with aquatic receptors (e.g., cytochrome P450 enzymes).

Risk assessment : Combine predicted NOEC (No Observed Effect Concentration) with exposure data using ECHA guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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